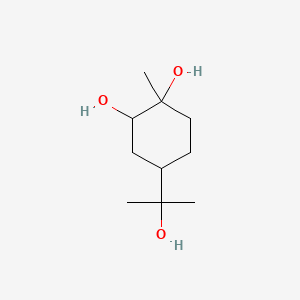

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Übersicht

Beschreibung

(1R, 2R, 4S)-p-Menthane-1, 2, 8-triol, also known as HPMCD compound, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (1R, 2R, 4S)-p-Menthane-1, 2, 8-triol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 4S)-p-menthane-1, 2, 8-triol is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 4S)-p-menthane-1, 2, 8-triol can be found in fats and oils and herbs and spices. This makes (1R, 2R, 4S)-p-menthane-1, 2, 8-triol a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Hydrogen Storage and Energy Applications 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is investigated within the context of organic compounds for hydrogen storage, highlighting its potential in energy applications. Cycloalkanes, including methylcyclohexane derivatives, are assessed for their viability as hydrogen carriers due to their favorable physical properties, environmental safety, stability, and cost-effectiveness. These compounds, particularly methylcyclohexane, are explored for their efficiency and selectivity in dehydrogenation processes, essential for hydrogen release and storage. The research also delves into catalyst development and reactor design to optimize these processes, with noble metal-supported catalysts showing promising activity and selectivity. This exploration contributes to the broader effort to develop sustainable and efficient hydrogen storage solutions (Bourane et al., 2016).

Environmental and Toxicological Assessments The environmental impact and toxicity of related methylcyclohexane compounds are scrutinized, particularly in incidents like the Elk River chemical spill. These assessments provide critical insights into the acute and subchronic oral toxicity, skin sensitization, and mutagenic potentials of these compounds. Understanding the toxicological profiles of these chemicals, including their metabolites and derivatives, is crucial for environmental safety and public health, informing regulatory guidelines and safety measures for their use and management (Paustenbach et al., 2015).

Catalytic Processes and Chemical Synthesis The compound's relevance extends to catalytic oxidation processes, where its structural analogs serve as intermediates in producing industrially significant chemicals. Research in this area focuses on optimizing catalytic conditions to control the oxidation of cyclohexene derivatives, aiming for selectivity towards desired products. These findings are pivotal for chemical synthesis, offering pathways to synthesize valuable intermediates with applications ranging from pharmaceuticals to materials science (Cao et al., 2018).

Biochemical Studies and Potential Therapeutic Applications Investigations into the biochemical interactions and therapeutic potentials of compounds structurally similar to 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol highlight their significance in biomedical research. These studies explore the mechanisms of action, potential therapeutic targets, and the efficacy of these compounds in various disease models, contributing to the development of novel treatments and understanding of disease pathologies (Nordberg, 2007).

Eigenschaften

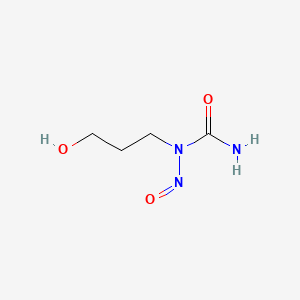

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANCZQSRUGHECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1O)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974063 | |

| Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

CAS RN |

58506-22-2, 103665-38-9 | |

| Record name | 1,2-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 135 °C | |

| Record name | (1R,2R,4S)-p-Menthane-1,2,8-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)

![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)

![Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate](/img/structure/B1200921.png)

![6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1200925.png)

![9-[3-(Diethylamino)propoxy]benzo[f]chromen-3-one](/img/structure/B1200927.png)